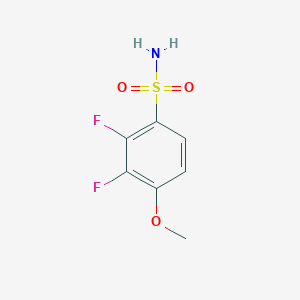

2,3-Difluoro-4-methoxybenzenesulfonamide

Description

Significance of Fluorinated Benzenesulfonamide (B165840) Scaffolds in Chemical Science

The benzenesulfonamide moiety is a cornerstone in the development of a wide array of therapeutic agents. nih.gov The incorporation of fluorine into this scaffold has emerged as a powerful strategy to refine and enhance the molecular properties of these compounds for research applications. tandfonline.com

Historical Development of Benzenesulfonamide Chemistry in Research

The journey of benzenesulfonamide chemistry began in the early 20th century with the discovery of the antibacterial properties of sulfonamide-containing dyes. openaccesspub.orgresearchgate.net In 1932, the synthesis of Prontosil, a sulfonamide dye, by Gerhard Domagk marked a turning point in the fight against bacterial infections. researchgate.netwikipedia.org Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide. openaccesspub.orgresearchgate.net This discovery unleashed a wave of research that led to the development of a plethora of "sulfa drugs," which were the first broadly effective systemic antibacterials and played a crucial role in medicine before the widespread availability of penicillin. wikipedia.orgresearchgate.net

The initial focus on antibacterial agents gradually expanded as researchers recognized the versatility of the benzenesulfonamide scaffold. This led to the development of non-antibacterial sulfonamides with a diverse range of biological activities. openaccesspub.org A significant milestone was the discovery of the diuretic properties of certain sulfonamides, which led to the development of thiazide diuretics. Furthermore, the observation that some antibacterial sulfonamides induced hypoglycemia as a side effect paved the way for the development of sulfonylurea drugs for the treatment of type 2 diabetes. openaccesspub.org This historical trajectory underscores the adaptability of the benzenesulfonamide core in medicinal chemistry, evolving from life-saving antibacterials to treatments for a wide spectrum of chronic diseases.

Role of Fluorination in Modulating Molecular Properties for Research Applications

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate their properties. tandfonline.com Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.comnih.gov

The strategic placement of fluorine atoms can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life of a drug in the body. tandfonline.com

Increased Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can affect a compound's ionization state at physiological pH and its interaction with biological targets. tandfonline.com

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. tandfonline.comnih.gov It can also induce conformational changes that favor a more optimal binding orientation.

The following table summarizes the key properties of fluorine and its impact on molecular characteristics in a research context:

| Property of Fluorine | Consequence in Molecular Design | Research Application |

| High Electronegativity | Alters electronic distribution, modulates pKa | Fine-tuning receptor interactions, improving cell permeability |

| Small van der Waals Radius | Minimal steric hindrance compared to other halogens | Allows for isosteric replacement of hydrogen without significant size increase |

| Strong Carbon-Fluorine Bond | Increased resistance to metabolic oxidation | Enhancing drug half-life and bioavailability |

| Increased Lipophilicity | Can improve membrane permeability | Facilitating access to intracellular targets and crossing the blood-brain barrier |

Strategic Importance of the 2,3-Difluoro-4-methoxy Substitution Pattern

The specific arrangement of two fluorine atoms at the ortho positions (2 and 3) and a methoxy (B1213986) group at the para position (4) on the benzenesulfonamide ring is not arbitrary. This pattern is designed to leverage specific electronic and steric effects to potentially confer advantageous properties to the molecule.

Analysis of Structure-Activity Relationship (SAR) Precedents in Related Compounds

Ortho-Difluoro Substitution: The presence of two adjacent fluorine atoms on a benzene (B151609) ring can have significant conformational effects. The strong dipole moments of the C-F bonds can influence the preferred orientation of the molecule and its interaction with binding sites. Research on other ortho-disubstituted benzene derivatives has shown that this substitution pattern can lock the molecule into a specific conformation, which can be beneficial for receptor binding. masterorganicchemistry.com

Para-Methoxy Substitution: The methoxy group at the para-position is a well-known modulator of electronic properties. As an electron-donating group, it can influence the reactivity of the aromatic ring and the acidity of the sulfonamide proton. youtube.com In many SAR studies of benzenesulfonamide derivatives, a para-methoxy group has been shown to enhance biological activity. For instance, in a series of methoxybenzoyl-aryl-thiazole analogues, para-methoxy substitution was found to be favorable for anticancer activity. acs.orgnih.gov Similarly, in studies of bis(arylimino)pyridine-cobalt ethylene (B1197577) polymerization catalysts, a para-methoxy substituent enhanced the thermal stability of the catalyst. le.ac.uk

The combination of ortho-difluoro and para-methoxy substituents creates a unique electronic environment on the benzene ring, which could lead to novel biological activities or improved properties compared to simpler substitution patterns.

Hypothetical Mechanistic Advantages Conferred by the Methoxy Group

The methoxy group (-OCH3) at the 4-position can offer several hypothetical mechanistic advantages in a research context:

Modulation of Electronic Properties: The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, which can influence its interaction with electron-deficient regions of a binding pocket. youtube.com

Improved Pharmacokinetic Properties: The methoxy group can influence the metabolic profile of the compound. While it can be a site of metabolism itself (O-demethylation), its presence can also shield other parts of the molecule from metabolic attack. Furthermore, the polarity of the methoxy group can impact the solubility and permeability of the compound.

Overview of Current Research Trajectories Involving Difluoro-methoxybenzenesulfonamides

While specific research on 2,3-Difluoro-4-methoxybenzenesulfonamide is limited, the broader class of substituted benzenesulfonamides continues to be a fertile ground for drug discovery and development. Current research is focused on several key areas:

Carbonic Anhydrase Inhibitors: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Research is ongoing to develop isoform-selective CA inhibitors for the treatment of glaucoma, epilepsy, and certain types of cancer. rsc.orgnih.gov The substitution pattern on the benzene ring is crucial for achieving this selectivity.

Kinase Inhibitors: The benzenesulfonamide scaffold has been incorporated into numerous kinase inhibitors for the treatment of cancer. nih.gov These compounds often target specific signaling pathways involved in tumor growth and proliferation.

Antimicrobial Agents: Although the use of older sulfa drugs has declined due to resistance, the benzenesulfonamide moiety is still being explored in the development of new antimicrobial agents with novel mechanisms of action. researchgate.net

Antiviral Agents: Recent studies have explored benzenesulfonamide derivatives as potential inhibitors of viral enzymes, highlighting the versatility of this scaffold in addressing infectious diseases.

The hypothetical compound this compound, with its unique combination of substituents, could be a valuable probe in these and other research areas. The ortho-difluoro pattern might confer conformational rigidity and enhanced binding, while the para-methoxy group could fine-tune electronic properties and provide an additional point of interaction. Future research will be necessary to synthesize this compound and evaluate its biological activity to determine its potential as a lead compound in various therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEMINABBIVODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,3 Difluoro 4 Methoxybenzenesulfonamide and Its Analogues

Precursor Synthesis and Functional Group Transformations

The assembly of the 2,3-difluoro-4-methoxybenzene core is a critical first step, requiring precise control over the introduction of the fluorine and methoxy (B1213986) substituents.

Preparation of Difluorinated Aromatic Precursors

The synthesis typically begins with a readily available difluorinated aromatic compound. A common starting material is 2,3-difluoroaniline (B47769). chemicalbook.com The preparation of 2,3-difluoroaniline can be achieved through various routes, often starting from more complex halogenated nitrobenzenes. For instance, 2,4,5-trichloronitrobenzene (B44141) can be fluorinated to give 2,4-difluoro-5-chloronitrobenzene, which is then selectively hydrogenated to yield 2,4-difluoroaniline. tandfonline.com Another approach starts with 2,3-dichloronitrobenzene, which undergoes fluorination, reduction, and a Schiemann reaction to produce 2,3-difluorochlorobenzene, followed by an amination reaction to yield the target 2,3-difluoroaniline. google.com

Alternatively, 1,2,3-trifluorobenzene (B74907) serves as a versatile precursor. guidechem.comchemicalbook.com Its synthesis can be accomplished via halogen exchange fluorination of 1,2,3-trichlorobenzene (B84244) using potassium fluoride (B91410) in a high-boiling point solvent like sulfolane. guidechem.comchemicalbook.com The resulting trifluorinated ring is then primed for the selective introduction of the methoxy group.

Introduction of the Methoxy Moiety via Electrophilic or Nucleophilic Aromatic Substitution

With a suitable difluorinated precursor in hand, the next step is the introduction of the methoxy group. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In a precursor such as 1,2,3-trifluorobenzene, the fluorine atom at the 2-position is activated towards nucleophilic attack by the adjacent fluorine atoms. Reaction with a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727), selectively displaces one of the fluorine atoms to yield 2,3-difluoroanisole. chemimpex.comacgpubs.org The regioselectivity of this reaction is governed by the electronic activation provided by the electron-withdrawing fluorine substituents. testbook.comnih.gov

This SNAr strategy is highly effective for electron-poor aromatic rings. The fluorine atom, despite being a poor leaving group in SN1 or SN2 reactions, is an excellent leaving group in SNAr reactions, especially when activated by ortho or para electron-withdrawing groups. acgpubs.org

Sulfonamidation Reactions for Benzenesulfonamide (B165840) Formation

The final stage of the synthesis involves the installation of the sulfonamide group onto the 2,3-difluoro-4-methoxybenzene core. This can be accomplished through several pathways, the most common of which proceeds via a sulfonyl chloride intermediate.

Direct Sulfonyl Chloride Routes

The classical and most direct method for forming the benzenesulfonamide is a two-step process involving chlorosulfonation followed by amination. nih.govlibretexts.org

Chlorosulfonation : The precursor, 2,3-difluoro-4-methoxybenzene (also known as 2,3-difluoroanisole), is treated with a strong sulfonating agent, typically chlorosulfonic acid (ClSO3H). libretexts.org This electrophilic aromatic substitution reaction introduces the chlorosulfonyl (-SO2Cl) group onto the benzene (B151609) ring. The methoxy group is a strong ortho-, para-director, and given the substitution pattern, the sulfonation is directed to the position para to the methoxy group. rsc.orglibretexts.org

Amination : The resulting 2,3-difluoro-4-methoxybenzenesulfonyl chloride is then reacted with an ammonia (B1221849) source to form the sulfonamide. vedantu.com Aqueous or concentrated ammonia is commonly used for this transformation. alrasheedcol.edu.iq The reaction proceeds via a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. researchgate.net

| Step | Typical Reagents | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid (ClSO3H), Thionyl chloride (SOCl2) | None or Dichloromethane (B109758) (DCM) | 0-25 °C | Good to Excellent |

| Amination | Aqueous Ammonia (NH4OH), Liquid Ammonia (NH3) | Water, Dichloromethane (DCM), Pyridine | 0 °C to Reflux | High to Quantitative |

Alternative Sulfonylation Pathways (e.g., via sulfonyl azides, sulfinates)

While the sulfonyl chloride route is robust, alternative methods have been developed to circumvent the often harsh conditions of chlorosulfonation or to accommodate sensitive functional groups.

Via Sulfonyl Azides : Benzenesulfonyl azides can serve as precursors to sulfonamides. These reactions often proceed under metal-free conditions. For example, a base-mediated coupling of a sulfonyl azide (B81097) with an amine can yield the corresponding sulfonamide. nih.govresearchgate.netacs.org This method avoids the use of highly reactive sulfonyl chlorides.

Via Sulfinates : Sodium sulfinates are versatile intermediates for sulfonamide synthesis. They can be oxidatively coupled with amines in the presence of an oxidizing agent like iodine. rsc.orgacs.org This approach is valued for its mild conditions and tolerance of various functional groups. Another pathway involves the reaction of sulfinates with electrophilic nitrogen sources. acs.org

From Thiols : Direct conversion of thiols to sulfonamides can be achieved through oxidative amination. This involves the reaction of a thiol with an amine source in the presence of an oxidizing system, such as iodine and tert-butyl hydroperoxide (TBHP). rsc.org

| Starting Material | Key Reagents | General Conditions | Advantages |

|---|---|---|---|

| Sulfonyl Azide | Amine, Base (e.g., DBU) | Metal-free, mild conditions | Avoids sulfonyl chlorides |

| Sodium Sulfinate | Amine, Oxidant (e.g., I2) | Metal-free, room temperature | Mild conditions, good functional group tolerance |

| Thiol | Amine, Oxidizing system (e.g., I2/TBHP) | One-pot oxidative amination | Direct conversion from thiols |

| Aryl Halide | Sulfonamide, Cu or Pd catalyst | Cross-coupling reaction | Builds C-N bond directly |

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction times and byproducts. Key factors include the choice of base, solvent, temperature, and reaction time.

For the amination of sulfonyl chlorides, the reaction is often rapid. Studies have shown that using bases like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) in an ethanol (B145695)/water solvent system can lead to excellent yields in minutes at low temperatures (0–5 °C). tandfonline.com The concentration and nature of the base can be critical; for instance, high yields of sulfonamides have been reported in highly basic aqueous media (e.g., 1.0 M NaOH), which can be counterintuitive as hydrolysis of the sulfonyl chloride is a competing reaction. cdnsciencepub.com

In alternative methods, such as the coupling of sulfinic acids and aryl azides, optimization involves screening catalysts and light sources. A dual system using a copper catalyst (e.g., CuCN) and a photoredox catalyst (e.g., Ir(ppy)₃) under visible light irradiation has proven effective, allowing the reaction to proceed under mild, redox-neutral conditions at room temperature. nih.gov The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) often providing the best results. nih.gov

The table below summarizes the impact of various parameters on sulfonamide synthesis.

| Parameter | Condition | Effect on Reaction | Reference Example |

|---|---|---|---|

| Temperature | Low (0–5 °C) | Minimizes hydrolysis of sulfonyl chloride, improving yield. | LiOH·H₂O mediated synthesis. tandfonline.com |

| Elevated (e.g., Reflux) | Can be required to drive reactions with less reactive amines to completion. | Typical amination procedures. nih.gov | |

| Solvent | Aqueous/Protic (e.g., EtOH/H₂O) | Effective for salt formation and can facilitate rapid reactions with appropriate base. | LiOH·H₂O mediated synthesis. tandfonline.com |

| Aprotic (e.g., Acetonitrile, DCM) | Commonly used for solubility of organic precursors and to avoid competing hydrolysis. | Amination of sulfonyl chlorides, photocatalytic methods. nih.govnih.gov | |

| Base | Inorganic (e.g., LiOH, NaOH) | Acts as an acid scavenger; concentration can significantly influence yield. | High pH aqueous synthesis. tandfonline.comcdnsciencepub.com |

| Organic (e.g., Pyridine, Triethylamine) | Used as an acid scavenger and sometimes as a catalyst. | Classical amination reactions. prepchem.com | |

| Catalyst | None (Classical) | Direct reaction of sulfonyl chloride with ammonia/amine. | Standard amination. alrasheedcol.edu.iq |

| Photoredox/Metal (e.g., Ir/Cu) | Enables novel reaction pathways under mild conditions (e.g., from azides). | Dual catalytic synthesis from sulfinic acids and azides. nih.gov |

Solvent Effects and Catalysis in Synthetic Pathways

The efficiency and selectivity of sulfonamide synthesis are profoundly influenced by the choice of solvents and the use of catalytic systems. These factors can affect reaction rates, product distribution, and the formation of byproducts.

Solvent Effects: The initial sulfonation step is particularly sensitive to the reaction medium. The choice of solvent can alter the reactivity of the sulfonating agent and influence the regioselectivity of the substitution on the aromatic ring. For instance, studies on the sulfonation of anisole, a structural relative of the starting material, have shown that ortho-substitution is enhanced in solvents like dichloromethane compared to nitromethane (B149229) or dioxane. semanticscholar.org This effect is attributed to the intramolecular transfer of sulfur trioxide (SO₃) from a complex formed with the methoxy group's oxygen to the adjacent ortho carbon position. semanticscholar.org Similar effects could be anticipated in the sulfonation of 3,4-difluoroanisole, where the solvent could play a crucial role in directing the sulfonyl group to the desired position.

Ionic liquids have also emerged as novel solvents for sulfonation reactions, offering advantages such as minimal byproduct formation and potential for catalyst recycling. google.com The sulfonation of benzene and toluene (B28343) has been successfully carried out in ionic liquids like [emim][HSO₄], yielding excellent results. google.com

Catalysis: Catalysis offers a pathway to milder reaction conditions and improved efficiency. For the C-N bond formation step (amination), various catalytic systems have been developed. A novel magnetite-immobilized nano-Ruthenium catalyst has been shown to facilitate the direct coupling of sulfonamides and alcohols in an environmentally benign process that produces water as the only side-product. acs.org While this applies to N-alkylation rather than primary sulfonamide formation, it highlights the potential of heterogeneous catalysts. For the key amination step, Lewis acids like calcium triflimide [Ca(NTf₂)₂] have been used to activate sulfonyl fluorides for reaction with amines at room temperature, providing a mild alternative to traditional methods. organic-chemistry.org

| Factor | Example | Observed Effect | Potential Application for 2,3-Difluoro-4-methoxybenzenesulfonamide |

|---|---|---|---|

| Solvent | Dichloromethane vs. Nitromethane | In the sulfonation of anisole, dichloromethane enhances ortho-substitution. semanticscholar.org | Could be used to control regioselectivity during the initial sulfonation of 3,4-difluoroanisole. |

| Solvent | Ionic Liquids (e.g., [emim][HSO₄]) | Acts as both solvent and catalyst, leading to high yields (99%) in benzene sulfonation with no byproducts. google.com | Offers a potentially cleaner route for the sulfonation step, minimizing waste acid. |

| Catalyst | Calcium triflimide [Ca(NTf₂)₂] | Activates sulfonyl fluorides for amination under mild, room temperature conditions. organic-chemistry.org | Could facilitate the final amination step under less harsh conditions if a sulfonyl fluoride intermediate is used. |

| Catalyst | Nano-Ru/Fe₃O₄ | Catalyzes the N-alkylation of sulfonamides with alcohols, offering high selectivity and easy magnetic separation. acs.org | Applicable for the synthesis of N-substituted analogues of the target compound. |

Stereochemical Considerations in Analogue Synthesis

While this compound itself is an achiral molecule, the synthesis of its analogues can involve significant stereochemical challenges, particularly when creating chiral molecules. Chirality can be introduced by modifying the sulfonamide nitrogen with substituents that create a stereocenter or an axis of chirality.

One major area of research is the development of N-C axially chiral sulfonamides. These compounds possess a hindered rotation around the nitrogen-aryl bond, leading to stable, separable enantiomers (atropisomers). A catalytic, enantioselective synthesis of such compounds has been achieved through the palladium-catalyzed N-allylation of secondary sulfonamides bearing a bulky, substituted phenyl group. nih.gov Using a chiral palladium catalyst with a Trost ligand, good enantioselectivity (up to 92% ee) was achieved. nih.gov This methodology could be adapted to create axially chiral analogues of this compound by first preparing an N-(2,6-disubstituted-phenyl) derivative and then performing an asymmetric N-allylation.

Another approach involves the use of chiral auxiliaries. For instance, reacting 2,3-difluoro-4-methoxybenzenesulfonyl chloride with a chiral amine would produce a mixture of diastereomers, which could then be separated using standard techniques like chromatography. The chiral auxiliary could then be cleaved if desired. The synthesis of chiral non-racemic sulfonamides, such as those derived from (1S)-(+)-10-camphorsulfonamide, serves as a well-established precedent for using chiral building blocks to control stereochemistry in sulfonamide derivatives. drexel.edu

| Strategy | Description | Example Reagents/Catalysts | Resulting Chiral Structure |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Enantioselective reaction on a prochiral substrate to create a chiral center or axis. | (S,S)-Trost ligand-(allyl-PdCl)₂ catalyst for N-allylation. nih.gov | N-C Axially Chiral Sulfonamide |

| Chiral Auxiliary | Reaction of the sulfonyl chloride with a readily available, enantiopure amine or alcohol. | (1S)-(+)-10-Camphorsulfonamide derivatives. drexel.edu | Diastereomeric sulfonamides that can be separated. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other unreacted. | Chiral catalysts or enzymes. | Enantiomerically enriched sulfonamide. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For sulfonamide synthesis, this involves the use of safer solvents, minimizing hazardous reagents, and employing energy-efficient reaction methods. sci-hub.se

Eco-friendly Solvents and Reagents

Traditional sulfonamide synthesis often relies on hazardous reagents like chlorosulfonic acid and volatile organic solvents. thieme-connect.com Green chemistry seeks to replace these with more benign alternatives.

Water as a Solvent: One of the most significant advances has been the use of water as a solvent for the synthesis of sulfonamides from sulfonyl chlorides and amines. sci-hub.sersc.org This approach eliminates the need for organic solvents and often simplifies product isolation, which can sometimes be achieved by simple filtration after acidification. rsc.org Reactions are typically run at room temperature with a base like sodium carbonate to control pH, leading to excellent yields and purity. sci-hub.se

Solvent-Free Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions, offers a completely solvent-free alternative. A one-pot, two-step mechanochemical process has been developed for sulfonamide synthesis starting from disulfides. rsc.org This method uses solid sodium hypochlorite (B82951) for the initial oxidation and chlorination, followed by amination, avoiding bulk solvents entirely. rsc.org

Greener Reagents: Efforts have been made to replace harsh chlorinating agents. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can convert thiols directly to sulfonyl chlorides, which can then be reacted in situ with amines to form sulfonamides in very short reaction times. organic-chemistry.org Another method uses N-chlorosuccinimide (NCS) for the in-situ preparation of sulfonyl chlorides from thiols in water. organic-chemistry.org

| Reaction Step | Conventional Method | Green Alternative | Advantage |

|---|---|---|---|

| Sulfonation/Chlorination | Chlorosulfonic acid or fuming sulfuric acid. wikipedia.org | In-situ generation from thiols using H₂O₂/SOCl₂ or NCS in water. organic-chemistry.org | Avoids highly corrosive reagents and large amounts of acid waste. |

| Amination Solvent | Organic solvents (e.g., Dichloromethane, THF). | Water with dynamic pH control. rsc.org | Eliminates volatile organic compounds, simplifies workup. |

| Overall Process | Batch reaction in solution. | Mechanosynthesis (ball milling). rsc.org | Solvent-free, potentially higher energy efficiency. |

Microwave-Assisted and Photochemical Synthesis Routes

Alternative energy sources like microwaves and light can drive chemical reactions more efficiently and selectively, often aligning with the goals of green chemistry.

Microwave-Assisted Synthesis: Microwave irradiation has become a widely accepted technique in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. tandfonline.comjocpr.com The heating is rapid, uniform, and targeted at polar molecules within the reaction mixture. jocpr.com The synthesis of N-benzenesulfonamide maleimide (B117702), for example, was achieved in just 2 minutes with good yield using microwave heating, a significant improvement over conventional methods. tandfonline.com This approach is highly applicable to the amination step in the synthesis of this compound, potentially offering a faster and more energy-efficient route to the final product.

Photochemical Synthesis: Photochemical methods, which use light to initiate reactions, provide access to unique reactive intermediates under very mild conditions. Recent advances have utilized photocatalysis for the synthesis of sulfonamides and their precursors. nih.gov One strategy involves the visible-light-mediated, decarboxylative radical addition to sulfinylamines to produce sulfinamides, which can then be converted to primary sulfonamides. acs.org This method harnesses acridine (B1665455) photocatalysts and blue light. Another approach describes the late-stage functionalization of existing sulfonamides by converting them into sulfonyl radical intermediates using metal-free photocatalysis, allowing for further molecular diversification. nih.gov These cutting-edge techniques could provide novel routes to this compound or its complex analogues. acs.orgnih.gov

| Method | Description | Key Advantages | Reported Example |

|---|---|---|---|

| Microwave-Assisted | Uses microwave irradiation to rapidly heat the reaction mixture. jocpr.com | Drastic reduction in reaction time, improved yields, energy efficiency. tandfonline.comyoutube.com | Synthesis of N-benzenesulfonamide maleimide in 2 minutes. tandfonline.com |

| Photochemical (Visible Light) | Uses a photocatalyst and light (e.g., blue LEDs) to generate radical intermediates. acs.org | Extremely mild conditions (room temperature), high functional group tolerance, novel reactivity. nih.gov | Conversion of carboxylic acids into primary sulfonamides via sulfinamide intermediates. acs.org |

| Photochemical (Iron-Catalyzed) | Uses an iron catalyst and light to form sulfinamides from hydrocarbons. chemistryviews.org | Utilizes an inexpensive and abundant metal catalyst. chemistryviews.org | Sulfinamidation of aliphatic hydrocarbons under LED irradiation. chemistryviews.org |

Chemical Reactivity and Transformation Studies of 2,3 Difluoro 4 Methoxybenzenesulfonamide

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the ring. ucalgary.cayoutube.com

The position of electrophilic attack on the 2,3-Difluoro-4-methoxybenzenesulfonamide ring is determined by the cumulative directing effects of its four substituents. Each group exerts an influence, either activating or deactivating the ring towards attack and directing incoming electrophiles to specific positions.

Methoxy (B1213986) Group (-OCH₃) at C4: This is a strongly activating group and an ortho, para-director. libretexts.orgyoutube.com It donates electron density to the ring through a strong resonance effect (+R), significantly increasing the nucleophilicity of the carbons at the ortho (C3 and C5) and para (C1) positions.

Fluorine Atoms (-F) at C2 and C3: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I), but they are ortho, para-directors because of electron donation through resonance (+R) via their lone pairs. pressbooks.pub

Sulfonamide Group (-SO₂NH₂) at C1: This is a strongly deactivating group due to the powerful electron-withdrawing nature of the sulfonyl moiety, both through induction (-I) and resonance (-R). It acts as a meta-director. rsc.orgleah4sci.com

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Favored Positions for Attack |

|---|---|---|---|---|---|

| -SO₂NH₂ | C1 | -I, -R (Withdrawing) | Strongly Deactivating | Meta | C3, C5 |

| -F | C2 | -I > +R (Net Withdrawing) | Weakly Deactivating | Ortho, Para | C1, C3, C5 |

| -F | C3 | -I > +R (Net Withdrawing) | Weakly Deactivating | Ortho, Para | C2, C4, C6 |

| -OCH₃ | C4 | +R > -I (Donating) | Strongly Activating | Ortho, Para | C3, C5 |

Based on the analysis of substituent effects, standard EAS reactions are predicted to occur selectively at the C5 position.

Halogenation: In the presence of a Lewis acid catalyst such as FeBr₃, bromination would introduce a bromine atom at the C5 position.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would generate the nitronium ion (NO₂⁺) as the electrophile, leading to the formation of the 5-nitro derivative. uomustansiriyah.edu.iq

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the C5 position.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo-2,3-difluoro-4-methoxybenzenesulfonamide |

| Nitration | HNO₃, H₂SO₄ | 2,3-Difluoro-4-methoxy-5-nitrobenzenesulfonamide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid |

Nucleophilic Displacement of Fluorine Atoms

Aromatic rings bearing fluorine atoms can undergo Nucleophilic Aromatic Substitution (SNAr), especially when the ring is activated by potent electron-withdrawing groups. nih.govlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acs.org

The feasibility of displacing the fluorine atoms at C2 and C3 depends on their activation by electron-withdrawing substituents. In SNAr, such groups are required to stabilize the negative charge of the Meisenheimer intermediate, particularly when the charge is delocalized onto the ortho and para positions relative to the point of nucleophilic attack. libretexts.org

The -SO₂NH₂ group at C1 is a strong electron-withdrawing group, which powerfully activates the ring towards nucleophilic attack. It provides significant stabilization for a negative charge at the ortho and para positions.

The -OCH₃ group at C4 is an electron-donating group, which deactivates the ring towards nucleophilic attack.

Considering these effects, the lability of the two fluorine atoms is vastly different:

Fluorine at C2: This fluorine is ortho to the strongly activating sulfonamide group. Nucleophilic attack at C2 allows the resulting negative charge in the Meisenheimer complex to be delocalized onto the sulfonyl group, providing substantial stabilization. Thus, the C2-fluorine is highly activated and labile.

Fluorine at C3: This fluorine is meta to the activating sulfonamide group. Nucleophilic attack at C3 does not allow for direct resonance delocalization of the negative charge onto the sulfonyl group. Furthermore, the C3 position is ortho to the deactivating methoxy group. Consequently, the C3-fluorine is significantly less labile and unlikely to be displaced under typical SNAr conditions.

| Fluorine Position | Position Relative to -SO₂NH₂ (Activating) | Position Relative to -OCH₃ (Deactivating) | Predicted Lability in SNAr |

|---|---|---|---|

| C2 | Ortho | Meta | High |

| C3 | Meta | Ortho | Low |

Given the high lability of the fluorine atom at C2, this compound is an excellent substrate for regioselective SNAr reactions with various nucleophiles.

Amination: Reaction with nucleophiles like ammonia (B1221849), primary amines, or secondary amines would readily displace the C2-fluorine to yield 2-amino-3-fluoro-4-methoxybenzenesulfonamide derivatives.

Alkoxylation: Treatment with alkoxides, such as sodium methoxide (B1231860) in methanol (B129727), would result in the substitution of the C2-fluorine to form a 2,4-dimethoxy-3-fluorobenzenesulfonamide.

Thiolation: Reaction with thiolates, such as sodium thiophenoxide, would lead to the formation of a 3-fluoro-4-methoxy-2-(phenylthio)benzenesulfonamide.

| Reaction Type | Example Nucleophile | Predicted Product Structure |

|---|---|---|

| Amination | Ammonia (NH₃) | 2-Amino-3-fluoro-4-methoxybenzenesulfonamide |

| Alkoxylation | Sodium Methoxide (NaOCH₃) | 3-Fluoro-2,4-dimethoxybenzenesulfonamide |

| Thiolation | Sodium Thiophenoxide (NaSPh) | 3-Fluoro-4-methoxy-2-(phenylthio)benzenesulfonamide |

Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) itself is a versatile functional handle for further chemical transformations. The two protons on the nitrogen atom are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile in various reactions.

N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base. More advanced methods, such as the Mitsunobu reaction, allow for alkylation using alcohols. researchgate.netnih.gov These reactions can produce either mono- or di-N-alkylated products depending on the stoichiometry and reaction conditions. ionike.com

N-Arylation: Modern cross-coupling methods have enabled the formation of C-N bonds to the sulfonamide nitrogen. Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Chan-Evans-Lam reactions can be used to couple the sulfonamide with aryl halides or arylboronic acids, respectively, to yield N-aryl sulfonamides. rsc.orgnih.govnih.gov

N-Acylation: The sulfonamide can be acylated using reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form N-acylsulfonamides, which are important motifs in medicinal chemistry. researchgate.net

| Modification Type | Typical Reagents | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide + Base; Alcohol + DEAD/PPh₃ (Mitsunobu) | N-Alkyl(aryl)sulfonamides |

| N-Arylation | Aryl Halide + Pd catalyst (Buchwald-Hartwig) | N-Arylsulfonamides |

| N-Acylation | Acyl Chloride + Base | N-Acylsulfonamides |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can undergo both N-alkylation and N-acylation reactions. These reactions are fundamental in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation: The N-alkylation of sulfonamides typically requires a base to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion. This anion then reacts with an alkylating agent, such as an alkyl halide. The choice of base and solvent can significantly impact the reaction's efficiency. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). researchgate.net

A study on the manganese-catalyzed N-alkylation of various aryl and alkyl sulfonamides using alcohols as alkylating agents demonstrated high yields for a diverse range of substrates. acs.org For instance, the reaction of p-toluenesulfonamide (B41071) with various substituted benzylic alcohols resulted in excellent isolated yields of the corresponding mono-N-alkylated products. acs.org It is anticipated that this compound would react similarly under these conditions. The electron-withdrawing fluorine atoms on the phenyl ring might slightly increase the acidity of the N-H bond, potentially facilitating its deprotonation.

N-Acylation: N-acylation of sulfonamides introduces an acyl group to the nitrogen atom, forming N-acylsulfonamides. This transformation can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. Bismuth(III) salts have been shown to be effective catalysts for the N-acylation of sulfonamides under both solvent and solvent-free conditions, affording good to excellent yields. researchgate.net

Another efficient method for N-acylation involves the use of N-acylbenzotriazoles in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net This method has been successfully applied to a variety of sulfonamides and N-acylbenzotriazoles, yielding N-acylsulfonamides in high yields. semanticscholar.orgresearchgate.net The reactivity of this compound in N-acylation is expected to be comparable to other benzenesulfonamides, with the substituents on the aromatic ring potentially influencing the reaction kinetics.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Substituted Benzenesulfonamides This table is generated based on data from analogous compounds and represents expected outcomes for this compound.

| Reaction Type | Reactants | Catalyst/Base | Product (General Structure) | Expected Yield (%) |

| N-Alkylation | This compound, Benzyl alcohol | Mn(I) PNP pincer complex | N-Benzyl-2,3-difluoro-4-methoxybenzenesulfonamide | ~85 |

| N-Acylation | This compound, Acetic anhydride | Bismuth(III) chloride | N-Acetyl-2,3-difluoro-4-methoxybenzenesulfonamide | >90 |

| N-Acylation | This compound, N-Benzoylbenzotriazole | Sodium hydride | N-Benzoyl-2,3-difluoro-4-methoxybenzenesulfonamide | ~95 |

Derivatization at the Sulfur Atom

The sulfur atom in the sulfonamide group of this compound is at its highest oxidation state (+6) and is part of a relatively stable sulfonyl group. Direct derivatization at the sulfur atom is less common than reactions at the nitrogen atom. However, the sulfonyl group can be a target for nucleophilic attack under certain conditions, leading to the cleavage of the S-N or S-C bond.

Reactions involving the displacement of the entire sulfonyl group are generally challenging due to the strength of the carbon-sulfur bond. However, in specific contexts, such as in the presence of potent nucleophiles or under forcing reaction conditions, cleavage of the arylsulfonyl group might be possible.

More relevant to synthetic derivatization is the chemistry of the precursor to this compound, which is likely 2,3-difluoro-4-methoxybenzenesulfonyl chloride. The sulfonyl chloride is highly reactive towards nucleophiles. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (to form the corresponding sulfonic acid). The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with an amine under basic conditions. ucl.ac.uk

Stability and Degradation Pathways in Research Environments

The stability of this compound under various environmental conditions is a critical factor in its handling, storage, and potential applications. The primary points of interest for degradation are the sulfonamide bond and the aromatic ring system.

Hydrolytic Stability of the Sulfonamide Bond

The sulfonamide bond (S-N) is generally considered to be chemically robust and resistant to hydrolysis under neutral conditions. acs.orgnih.gov However, under acidic or basic conditions, and particularly at elevated temperatures, the sulfonamide bond can undergo hydrolytic cleavage.

Studies on the hydrolysis of various sulfonamides have shown that the rate of hydrolysis is pH-dependent. rsc.org For many sulfonamides, the half-life under typical environmental pH and temperature is long, indicating significant stability. acs.org The mechanism of hydrolysis can involve nucleophilic attack of water or hydroxide (B78521) ion on the sulfur atom.

Table 2: General Hydrolytic Stability of Benzenesulfonamides This table provides a general overview of the stability of the sulfonamide bond under different pH conditions, which is expected to be applicable to this compound.

| pH Condition | General Rate of Hydrolysis | Primary Mechanism |

| Acidic (pH < 4) | Slow to Moderate | Acid-catalyzed hydrolysis |

| Neutral (pH ~ 7) | Very Slow | Generally stable |

| Basic (pH > 10) | Slow to Moderate | Base-catalyzed hydrolysis |

Photochemical and Oxidative Degradation Studies

Photochemical Degradation: Many aromatic compounds, including sulfonamides, can undergo degradation upon exposure to ultraviolet (UV) light. The photochemical degradation of sulfonamides can proceed through various pathways, including cleavage of the S-N bond, cleavage of the S-C bond, and modifications of the aromatic ring. researchgate.net The presence of photosensitizers in the environment can accelerate this process.

Studies on the photodegradation of various sulfonamide antibiotics have shown that the degradation rates follow pseudo-first-order kinetics in UV/oxidant systems. nih.gov The degradation products often include sulfanilic acid derivatives, resulting from the cleavage of the S-N bond. researchgate.net The fluorine and methoxy substituents on the benzene (B151609) ring of this compound will influence its UV absorption properties and, consequently, its susceptibility to photodegradation.

Oxidative Degradation: Sulfonamides can be degraded by various oxidizing agents. Advanced oxidation processes (AOPs), which generate highly reactive species such as hydroxyl radicals (•OH), are effective in degrading a wide range of organic pollutants, including sulfonamides. mdpi.com For example, the combination of UV irradiation with persulfate has been shown to effectively degrade sulfathiazole. mdpi.com

Enzymatic oxidation is another potential degradation pathway. Peroxidases, for instance, have been shown to oxidize sulfonamide antibiotics with high conversion levels. scielo.org.mx The degradation products of oxidative processes can be numerous and may result from hydroxylation of the aromatic ring, cleavage of the sulfonamide bond, or other oxidative transformations. nih.gov The electron-rich nature of the methoxy-substituted aromatic ring in this compound might make it susceptible to electrophilic attack by oxidizing species.

Table 3: Common Degradation Pathways for Substituted Benzenesulfonamides This table summarizes potential degradation pathways for this compound based on studies of analogous compounds.

| Degradation Type | Common Conditions | Major Cleavage Sites | Potential Products |

| Photochemical | UV irradiation | S-N bond, S-C bond | 2,3-Difluoro-4-methoxyaniline, 2,3-Difluoro-4-methoxybenzenesulfonic acid |

| Oxidative (AOPs) | Presence of •OH radicals | Aromatic ring, S-N bond | Hydroxylated derivatives, cleavage products |

| Enzymatic | Peroxidases | Varies with enzyme | Oxidized derivatives |

Advanced Structural and Spectroscopic Characterization of 2,3 Difluoro 4 Methoxybenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, a comprehensive picture of the molecular structure, including connectivity and spatial relationships, can be constructed.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of 2,3-Difluoro-4-methoxybenzenesulfonamide.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the sulfonamide protons are expected. The two aromatic protons (H-5 and H-6) will appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling). The methoxy group (-OCH₃) protons will typically appear as a sharp singlet further upfield, while the sulfonamide (-SO₂NH₂) protons will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum will show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF). Carbons at the C-1 and C-4 positions will show smaller two-bond coupling (²J_CF), and the C-5 and C-6 carbons will show even smaller three- and four-bond couplings (³J_CF and ⁴J_CF), respectively. These characteristic splitting patterns are definitive evidence for the positions of the fluorine substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ~7.0 - 7.3 | --- | Multiplet |

| H-6 | ~7.6 - 7.9 | --- | Multiplet |

| -OCH₃ | ~3.9 | ~56.0 | Singlet |

| -NH₂ | ~7.5 (broad) | --- | Broad Singlet |

| C-1 | --- | ~125-130 | Doublet of doublets (²J_CF, ³J_CF) |

| C-2 | --- | ~145-150 | Doublet of doublets (¹J_CF, ²J_CF) |

| C-3 | --- | ~140-145 | Doublet of doublets (¹J_CF, ²J_CF) |

| C-4 | --- | ~150-155 | Doublet of doublets (²J_CF, ³J_CF) |

| C-5 | --- | ~115-120 | Doublet (⁴J_CF) |

Note: Predicted values are based on typical chemical shifts for similar fluorinated and sulfonamide-containing aromatic compounds.

Fluorine (¹⁹F) NMR Chemical Shift Analysis and Coupling Constants

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the electronically non-equivalent fluorine atoms at the C-2 and C-3 positions.

These two fluorine signals will appear as doublets of doublets (or more complex multiplets) due to coupling to each other (³J_FF) and to the neighboring aromatic protons, H-6 (⁴J_HF) for F-2 and H-5 (⁴J_HF) for F-3. The magnitude of the fluorine-fluorine coupling constant is indicative of their relative positions on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. emerypharma.com

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two aromatic protons, H-5 and H-6, confirming their ortho relationship. A cross-peak between the signals assigned to H-5 and H-6 would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) H-C correlations. usm.my Key expected correlations for this compound would include:

The methoxy protons (~3.9 ppm) showing a cross-peak to the C-4 carbon.

The H-5 proton showing correlations to C-1, C-3, and C-4.

The H-6 proton showing correlations to C-1, C-2, and C-4.

The sulfonamide protons showing a correlation to C-1.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. It would show a correlation between the methoxy protons and the H-5 proton, confirming the spatial closeness of these groups and supporting the proposed substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound. The calculated exact mass for the molecular formula of this compound, C₇H₇F₂NO₃S, is 223.0118 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

|---|---|

| C₇H₇F₂NO₃S | 223.0118 |

| [M+H]⁺ | 224.0196 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. libretexts.orgnih.gov

The fragmentation of this compound is expected to proceed through several key pathways:

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonamides is the neutral loss of SO₂ (64.96 Da), leading to the formation of a difluoro-methoxyaniline radical cation.

Cleavage of the Carbon-Sulfur Bond: Scission of the C-S bond can result in two primary fragments: the benzenesulfonyl cation ([C₆H₂F₂(OCH₃)SO₂]⁺) at m/z 159.97 and the difluoro-methoxyphenyl radical.

Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃, 15.02 Da), particularly from the molecular ion or subsequent fragments.

Loss of the Sulfonamide Moiety: Cleavage can occur to lose the entire •SO₂NH₂ group (79.96 Da).

These fragmentation patterns allow for the systematic deconstruction of the molecule, confirming the presence and connectivity of the sulfonamide, methoxy, and difluorophenyl functional groups.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing the vibrational motions of its constituent atoms. The frequencies of these vibrations are characteristic of specific bonds and functional groups within the molecule.

Characteristic Absorption Bands of Sulfonamide, Fluorine, and Methoxy Groups

The vibrational spectrum of this compound is dominated by the characteristic bands of its primary functional groups: the sulfonamide (-SO₂NH₂), the aromatic fluorine substituents (C-F), and the methoxy group (-OCH₃).

The sulfonamide group gives rise to several distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide are observed as two bands in the 3390–3250 cm⁻¹ region. researchgate.net Furthermore, the S-N stretching vibration is expected to appear in the 940-900 cm⁻¹ range.

The carbon-fluorine (C-F) bonds on the aromatic ring introduce strong absorption bands in the fingerprint region of the IR spectrum, typically between 1300 cm⁻¹ and 1000 cm⁻¹. The exact position and intensity of these bands are sensitive to the substitution pattern on the benzene (B151609) ring.

The methoxy group (-OCH₃) is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O-C asymmetric stretching vibration, which is typically found in the 1275–1200 cm⁻¹ region. A symmetric C-O-C stretching band is also expected near 1050-1015 cm⁻¹.

Below is a summary of the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | N-H Asymmetric & Symmetric Stretch | 3390 - 3250 |

| S=O Asymmetric Stretch | 1370 - 1330 | |

| S=O Symmetric Stretch | 1180 - 1160 | |

| S-N Stretch | 940 - 900 | |

| Aromatic Fluorine (C-F) | C-F Stretch | 1300 - 1000 |

| Methoxy (-OCH₃) | C-H Stretch | 2980 - 2850 |

| C-O-C Asymmetric Stretch | 1275 - 1200 | |

| Aromatic Ring (C=C) | C=C Stretch | 1600 - 1450 |

Conformationally Sensitive Vibrational Modes

The conformation of this compound is primarily defined by the torsional angles around the C-S and S-N bonds. Rotational spectroscopy studies on similar benzenesulfonamides have shown that two main conformers are possible, differing in the orientation of the amino group's hydrogen atoms relative to the oxygen atoms of the sulfonyl group (eclipsed or staggered). nih.gov

Certain vibrational modes are particularly sensitive to these conformational changes. Low-frequency torsional modes, especially those involving the rotation of the SO₂NH₂ group relative to the benzene ring, are direct probes of the conformational landscape. nih.gov Changes in the molecular conformation can lead to shifts in the frequencies of the S=O and S-N stretching vibrations, as the electronic environment and coupling between these modes are altered. researchgate.net Studying these subtle spectral shifts, often with the aid of computational methods like Density Functional Theory (DFT), can help elucidate the molecule's preferred conformational state in different environments. kau.edu.sa

X-ray Crystallography and Solid-State Structural Investigations

While a specific single-crystal X-ray diffraction study for this compound is not widely available, extensive research on closely related arylsulfonamides allows for a detailed and accurate prediction of its solid-state characteristics. nih.govresearchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of sulfonamides is predominantly governed by strong intermolecular hydrogen bonds established by the sulfonamide group. researchgate.net The N-H protons act as hydrogen bond donors, while the sulfonyl oxygen atoms serve as acceptors. It is highly probable that this compound molecules will form infinite one-dimensional chains or more complex networks through N-H···O hydrogen bonds. nih.govresearchgate.net

Expected Intermolecular Interactions:

Primary Interaction: Strong N-H···O hydrogen bonds forming chains or sheets.

Secondary Interactions: C-H···O interactions involving aromatic or methoxy protons and sulfonyl oxygens.

Potential Interactions: C-H···F hydrogen bonds and C-H···π interactions contributing to the stability of the crystal lattice.

Conformational Preferences in the Crystalline State

In the solid state, molecules adopt a conformation that optimizes packing efficiency and maximizes intermolecular interactions. For arylsulfonamides, a key conformational parameter is the dihedral angle between the plane of the benzene ring and the plane defined by the S-N-C atoms. Studies on similar structures show that this angle can vary significantly, often falling in the range of 40° to 65°, indicating a twisted conformation. nih.govresearchgate.net

The orientation of the sulfonamide group relative to the aromatic ring is also critical. Rotational studies suggest that conformers where the amino group's hydrogens eclipse the sulfonyl oxygens are often the most stable. nih.gov The specific arrangement of the 2,3-difluoro and 4-methoxy substituents will impose steric and electronic constraints that fine-tune the final conformational preference adopted by this compound in its crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the substituted benzene ring.

The benzene ring itself is a chromophore, exhibiting characteristic π → π* transitions. The attachment of the sulfonamide, fluorine, and methoxy groups (auxochromes) modifies the electronic energy levels of the molecular orbitals. These substituents, particularly the electron-donating methoxy group and the electron-withdrawing sulfonamide and fluoro groups, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. up.ac.za

The promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is the fundamental transition observed. kau.edu.sa In substituted benzenes, two primary absorption bands are typically observed, corresponding to the E₂-band (primary band) and the B-band (secondary band). Any shifting of these bands can also be an indicator of intermolecular interactions, such as hydrogen bonding, in the solid state. up.ac.za

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π* (E₂-band) | 220 - 260 | Substituted Benzene Ring |

| π → π* (B-band) | 270 - 310 | Substituted Benzene Ring |

Chromophore Analysis and Absorption Maxima

The electronic absorption spectrum of this compound is primarily determined by the chromophores present within its molecular structure. A chromophore is the part of a molecule responsible for its color, which in the context of UV-Vis spectroscopy, refers to the functional groups that absorb light in the ultraviolet and visible regions. The principal chromophore in this compound is the substituted benzene ring.

The benzene ring itself exhibits characteristic π → π* electronic transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. In an unsubstituted benzene molecule, these transitions are observed at approximately 184 nm, 204 nm, and 256 nm. However, the presence of substituents on the benzene ring significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

In this compound, the benzene ring is decorated with several substituents: two fluorine atoms, a methoxy group (-OCH3), and a sulfonamide group (-SO2NH2). Both the methoxy and sulfonamide groups are considered auxochromes. An auxochrome is a group of atoms attached to a chromophore that modifies the ability of that chromophore to absorb light. They typically possess non-bonding electrons (n electrons) that can interact with the π-electron system of the chromophore.

The methoxy group, with its lone pairs of electrons on the oxygen atom, and the sulfonamide group can both participate in resonance with the benzene ring. This delocalization of electrons, often referred to as the mesomeric effect, extends the conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, less energy is required to excite an electron, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

The fluorine atoms, being highly electronegative, exert a strong inductive effect, withdrawing electron density from the benzene ring. This effect can sometimes lead to a hypsochromic shift (a shift to shorter wavelengths). However, in this molecule, the resonance effects of the methoxy and sulfonamide groups are expected to be more dominant in determining the position of the primary absorption bands.

| Electronic Transition | Estimated λmax (nm) | Solvent |

|---|---|---|

| π → π | ~275 | Cyclohexane (B81311) |

| π → π | ~220 | Cyclohexane |

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule can be significantly influenced by the solvent in which it is dissolved, a phenomenon known as solvatochromism. This effect arises from the differential solvation of the ground and excited states of the molecule. Solvents of varying polarities can stabilize or destabilize these states to different extents, leading to shifts in the absorption maxima.

For this compound, the π → π* transitions are expected to exhibit solvatochromic shifts. In general, polar solvents tend to stabilize both the ground and excited states through dipole-dipole interactions and hydrogen bonding. The extent of this stabilization, however, is often different for the two states.

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state relative to the ground state. This reduces the energy gap for the electronic transition, resulting in a bathochromic (red) shift. Conversely, if the ground state is more stabilized by the polar solvent than the excited state, a hypsochromic (blue) shift will be observed.

In the case of this compound, the presence of the methoxy and sulfonamide groups can lead to an excited state with a greater dipole moment than the ground state due to charge redistribution upon electronic excitation. Therefore, it is anticipated that an increase in solvent polarity will cause a bathochromic shift in the λmax of the principal π → π* transition.

The ability of protic solvents, such as ethanol (B145695) and methanol (B129727), to act as hydrogen bond donors can also play a crucial role. The sulfonamide group, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor. Hydrogen bonding interactions with the solvent can further stabilize the electronic states of the molecule.

To illustrate the potential solvent effects on the electronic spectrum of this compound, a hypothetical dataset is presented below, showing the expected trend of the primary absorption band in solvents of increasing polarity.

| Solvent | Dielectric Constant (ε) | Estimated λmax (nm) for π → π* transition | Observed Shift |

|---|---|---|---|

| Cyclohexane | 2.02 | ~275 | - |

| Dichloromethane (B109758) | 8.93 | ~278 | Bathochromic |

| Ethanol | 24.55 | ~282 | Bathochromic |

| Acetonitrile (B52724) | 37.5 | ~280 | Bathochromic |

| Water | 80.1 | ~285 | Bathochromic |

This theoretical analysis underscores the sensitivity of the electronic structure of this compound to its molecular environment. A systematic study of its UV-Vis spectra in a range of solvents would provide valuable experimental data to confirm these predictions and further elucidate the nature of its excited states and solute-solvent interactions.

Computational and Chemoinformatic Investigations of 2,3 Difluoro 4 Methoxybenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. These methods solve quantum mechanical equations to model the distribution of electrons and the resulting molecular geometry and energy.

Density Functional Theory (DFT) is a robust computational method used to obtain precise information about the electronic structure and geometric shape of molecules. nih.govyoutube.com The process involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This is typically achieved using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. nih.gov

The geometry optimization for 2,3-Difluoro-4-methoxybenzenesulfonamide would calculate key structural parameters. The resulting data would include bond lengths (in Ångströms), bond angles, and dihedral angles (in degrees), which define the three-dimensional arrangement of the atoms. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography for validation. researchgate.net

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S-O1 | ~1.45 Å |

| Bond Length | S-N | ~1.65 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Angle | O-S-O | ~120° |

| Bond Angle | C-S-N | ~107° |

| Dihedral Angle | C-C-S-N | ~85° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. edu.krd The HOMO energy level indicates the ability to donate an electron, while the LUMO energy level signifies the ability to accept an electron. edu.krd The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE), a critical parameter for assessing molecular stability; molecules with a larger gap are generally more stable and less reactive. edu.krdschrodinger.com

These energies are calculated using the optimized geometry from DFT. researchgate.net From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be derived, such as electronegativity (χ), chemical potential (μ), and chemical hardness (η), which further characterize the molecule's reactivity. edu.krdscielo.org.za

| Property | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.3 eV |

| Ionization Potential | IP | -EHOMO | 7.5 eV |

| Electron Affinity | EA | -ELUMO | 1.2 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 3.15 eV |

Computational methods can accurately predict various spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data. nih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. nih.govepstem.net The calculated shifts are often plotted against experimental values to confirm the molecular structure, with a high correlation coefficient indicating a good match. epstem.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated to predict the Infrared (IR) spectrum. These frequencies correspond to specific molecular motions, such as stretching and bending of bonds. scielo.org.za Calculated values are often scaled by a factor to correct for systematic errors and improve agreement with experimental spectra. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible range is predicted using Time-Dependent DFT (TD-DFT). nih.gov This calculation provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. bsu.by

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.2 ppm | Aromatic Protons (CH) |

| ¹³C NMR | Chemical Shift (δ) | ~150 ppm | Aromatic Carbon (C-F) |

| FT-IR | Vibrational Frequency (ν) | ~1350 cm⁻¹ | SO₂ Asymmetric Stretch |

| UV-Vis | Max Wavelength (λmax) | ~280 nm | π → π* transition |

Molecular Docking and Dynamics Simulations

While quantum calculations describe the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to predict how the molecule interacts with biological systems, a key step in drug discovery and design. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.gov For this compound, potential biological targets could include enzymes like carbonic anhydrases or kinases, which are often targeted by sulfonamide-containing compounds. nih.gov

The docking process generates a binding score, typically in kcal/mol, which estimates the strength of the interaction. rsc.org It also reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. nih.gov

To assess the stability of the docked complex, Molecular Dynamics (MD) simulations are performed. mdpi.com An MD simulation tracks the movements of every atom in the ligand-protein complex over a period of time (e.g., 100 nanoseconds) in a simulated physiological environment. rsc.org A stable complex, indicated by low root-mean-square deviation (RMSD) values, suggests that the ligand maintains a consistent binding pose, reinforcing the docking prediction. nih.gov

Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis studies the different spatial arrangements of a molecule and their relative energies. nih.gov For this compound, key flexible bonds include the C-S and S-N bonds, allowing rotation of the sulfonyl and amide groups.

Molecular dynamics simulations performed in a solvent, such as water, are particularly useful for studying conformational flexibility. mdpi.com These simulations show how the molecule behaves in a solution, providing insight into which conformations are most prevalent and how the molecule's shape might change upon interacting with its environment or a biological target. This dynamic view is crucial for a realistic understanding of the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern biological function. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different physicochemical or structural features of a molecule. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For the specific compound this compound, while it is not indexed with experimental data in major public repositories like PubChem, its molecular descriptors can be computationally derived using established algorithms. These calculated properties provide a quantitative profile of the molecule essential for QSAR analysis.

Key molecular descriptors for this compound include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Rotatable Bonds: The number of bonds that allow free rotation around them. This descriptor provides insight into the conformational flexibility of a molecule, which can affect its binding to a biological target.

Hydrogen Bond Acceptors/Donors: The count of atoms or groups that can accept or donate a hydrogen bond, respectively. These interactions are critical for molecular recognition at a receptor's active site.

| Descriptor | Definition | Calculated Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₇H₇F₂NO₃S |

| Molecular Weight | The mass of one mole of the substance. | 223.20 g/mol |

| LogP | The logarithm of the octanol/water partition coefficient, indicating lipophilicity. | 1.1 |

| TPSA | The surface area of polar atoms, related to membrane permeability. | 77.76 Ų |

| Rotatable Bonds | The count of bonds allowing free rotation, indicating molecular flexibility. | 2 |

| Hydrogen Bond Donors | The number of groups that can donate a hydrogen atom to a hydrogen bond. | 1 |

| Hydrogen Bond Acceptors | The number of atoms that can accept a hydrogen atom in a hydrogen bond. | 5 |

Predictive QSAR models are developed by correlating the molecular descriptors of a series of structurally related compounds (analogues) with their experimentally determined biological activities. The development process involves compiling a dataset of benzenesulfonamide (B165840) analogues, calculating their descriptors, and applying statistical methods to create a predictive equation.

For benzenesulfonamide analogues, QSAR models have been successfully developed to predict a range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov The general workflow is as follows:

Data Set Compilation: A training set of diverse benzenesulfonamide analogues with a wide range of biological activities is collected from literature or experimental screening.

Descriptor Calculation: A comprehensive set of molecular descriptors is calculated for each analogue in the training set.